Cas no 2137029-15-1 ((3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide)

(3S)-N-1-(Azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide is a chiral small molecule featuring a piperidine-3-carboxamide core linked to an azetidinyl-substituted pyrazole moiety. Its stereospecific (3S) configuration ensures precise molecular interactions, making it valuable for medicinal chemistry and drug discovery applications. The compound’s structural complexity, including the azetidine and pyrazole heterocycles, enhances binding affinity and selectivity toward biological targets, particularly in central nervous system (CNS) and GPCR-related research. Its well-defined synthetic route allows for high purity and reproducibility, supporting rigorous pharmacological studies. The molecule’s balanced lipophilicity and hydrogen-bonding capacity further optimize its pharmacokinetic properties, making it a promising scaffold for lead optimization in therapeutic development.
(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide structure
2137029-15-1 structure
Product name:(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide
CAS No:2137029-15-1
MF:C12H19N5O
MW:249.312161684036
CID:5753536
PubChem ID:165474755

(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2137029-15-1
    • EN300-1130803
    • (3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
    • (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide
    • Inchi: 1S/C12H19N5O/c18-12(9-2-1-4-13-6-9)16-11-3-5-15-17(11)10-7-14-8-10/h3,5,9-10,13-14H,1-2,4,6-8H2,(H,16,18)/t9-/m0/s1
    • InChI Key: YHAZBBGPDYROAM-VIFPVBQESA-N
    • SMILES: O=C([C@@H]1CNCCC1)NC1=CC=NN1C1CNC1

Computed Properties

  • Exact Mass: 249.15896025g/mol
  • Monoisotopic Mass: 249.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71Ų
  • XLogP3: -0.9

(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1130803-5.0g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1
5g
$3520.0 2023-06-09
Enamine
EN300-1130803-0.1g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1 95%
0.1g
$1068.0 2023-10-26
Enamine
EN300-1130803-0.25g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1 95%
0.25g
$1117.0 2023-10-26
Enamine
EN300-1130803-2.5g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1 95%
2.5g
$2379.0 2023-10-26
Enamine
EN300-1130803-10.0g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1
10g
$5221.0 2023-06-09
Enamine
EN300-1130803-1.0g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1
1g
$1214.0 2023-06-09
Enamine
EN300-1130803-10g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1 95%
10g
$5221.0 2023-10-26
Enamine
EN300-1130803-5g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1 95%
5g
$3520.0 2023-10-26
Enamine
EN300-1130803-0.05g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1 95%
0.05g
$1020.0 2023-10-26
Enamine
EN300-1130803-0.5g
(3S)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
2137029-15-1 95%
0.5g
$1165.0 2023-10-26

(3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide Related Literature

Additional information on (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide

Research Brief on (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide (CAS: 2137029-15-1)

The compound (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide (CAS: 2137029-15-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique azetidine and piperidine scaffolds, has garnered significant attention due to its potential therapeutic applications. Recent studies have focused on its role as a modulator of specific biological targets, particularly in the context of neurological disorders and oncology. The compound's structural features, including its stereochemistry at the 3-position of the piperidine ring, are critical for its bioactivity and selectivity.

Recent research has elucidated the synthesis and optimization of (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide, highlighting improvements in yield and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits high affinity for G protein-coupled receptors (GPCRs) implicated in neurodegenerative diseases. The study employed molecular docking and in vitro assays to validate its binding mode and efficacy, revealing a Ki value in the low nanomolar range. These findings suggest potential applications in Alzheimer's and Parkinson's disease therapeutics.

In oncology, preclinical trials have explored the compound's ability to inhibit protein kinases involved in tumor proliferation. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its selective inhibition of cyclin-dependent kinases (CDKs), with IC50 values comparable to established CDK inhibitors. The compound's unique (3S) configuration was found to enhance its specificity, reducing off-target effects. Additionally, in vivo studies in murine models showed promising tumor regression rates, particularly in breast and lung cancer lines, with minimal toxicity profiles.

Further investigations into the pharmacokinetics of (3S)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpiperidine-3-carboxamide have revealed favorable absorption and distribution properties. A recent pharmacokinetic study highlighted its oral bioavailability and blood-brain barrier penetration, making it a viable candidate for central nervous system (CNS) targeting. Metabolomic analyses indicated stable metabolic pathways, with primary excretion via renal clearance. These attributes position the compound as a lead candidate for further clinical development.

Despite these advancements, challenges remain in scaling up synthesis and addressing potential drug-drug interactions. Ongoing research aims to optimize formulation strategies, including prodrug approaches and nanoparticle delivery systems, to enhance therapeutic efficacy. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of this compound into clinical trials, with preliminary Phase I studies anticipated within the next two years.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk